



Development of analytical methods for quantifying morpholinium compounds in biological samples.

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Compound of Interest

4-(2(Cyclohexanecarboximidamido)eth
yl)-4-methylmorpholin-4-ium 4methylbenzenesulfonate

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Application Notes & Protocols: Quantification of Morpholinium Compounds in Biological Samples

Introduction

The morpholine heterocycle is a key structural motif in a multitude of approved and experimental drugs, valued for its favorable physicochemical, metabolic, and biological properties.[1][2] Its presence in molecules like the antibiotic linezolid and the anticancer agent gefitinib highlights its importance in medicinal chemistry.[1][3] Morpholine-containing compounds are designed to interact with a wide range of molecular targets, including enzymes and receptors, often serving to improve aqueous solubility, receptor-binding affinity, and pharmacokinetic profiles.[2][4] Given their prevalence and therapeutic importance, the development of robust and sensitive analytical methods for the quantification of morpholinium compounds and their metabolites in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, drug development, and clinical monitoring.[2][4]



This document provides detailed protocols for the extraction and quantification of morpholinium-containing compounds from biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.[5][6]

Experimental Workflow for Quantification

The general workflow for analyzing morpholinium compounds in biological samples involves several key stages, from sample collection to final data analysis. Each step is critical for ensuring accurate and reproducible results.

Caption: General experimental workflow for morpholinium compound analysis.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol details a method for quantifying a morpholinium-containing drug in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis. This approach is rapid and effective for many applications.[5][7]

- 1. Materials and Reagents
- Blank human plasma
- Analyte standard and internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade[7]
- Formic acid (FA), LC-MS grade
- Ammonium formate, LC-MS grade
- Ultrapure water
- 2. Sample Preparation: Protein Precipitation[7]



- Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 μL of internal standard (IS) working solution and vortex briefly.
- Add 300 μL of ice-cold Methanol (or ACN) containing 0.1% FA to precipitate proteins.[7]
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean autosampler vial.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, then reconstitute in 100 μL of the initial mobile phase.
- Inject 5-10 μL onto the LC-MS/MS system.
- 3. LC-MS/MS Conditions
- LC System: Agilent 1290 Infinity II or equivalent[5]
- Column: A column suitable for polar compounds, such as a HILIC column (for polar morpholine metabolites) or a modern C18 column (e.g., 2.1 x 50 mm, 1.8 μm).[8]
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% FA
- Mobile Phase B: Acetonitrile with 0.1% FA
- Gradient:

o 0.0 min: 95% B

0.5 min: 95% B

3.0 min: 5% B

3.1 min: 95% B

o 5.0 min: 95% B



Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent[5]

Ionization Mode: Electrospray Ionization (ESI), Positive

Detection Mode: Dynamic Multiple Reaction Monitoring (DMRM)[5]

 Key Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and collision energies for the specific analyte and internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

For complex matrices or when lower limits of quantification are required, Solid-Phase Extraction (SPE) provides superior cleanup compared to protein precipitation.[9] This protocol outlines a general procedure using a mixed-mode cation exchange SPE cartridge.

- 1. Materials and Reagents
- SPE Cartridges (e.g., Mixed-Mode Cation Exchange)
- Reagents from Protocol 1
- Methanol with 5% Ammonium Hydroxide (Elution Buffer)
- Phosphoric Acid (for sample acidification)
- 2. SPE Procedure
- Sample Pre-treatment: Dilute 100 μL of plasma with 400 μL of 2% phosphoric acid in water.
 Add internal standard.
- Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of ultrapure water.



- Loading: Load the pre-treated sample onto the cartridge.
- Washing:
 - Wash 1: 1 mL of 0.1 M Acetic Acid.
 - Wash 2: 1 mL of Methanol.
- Elution: Elute the analyte with 1 mL of Methanol containing 5% Ammonium Hydroxide.
- Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 μL of the initial mobile phase.
- Analysis: Inject onto the LC-MS/MS system as described in Protocol 1.

Quantitative Performance Data

The following table summarizes typical performance metrics for analytical methods developed for morpholine-related compounds. The values are representative and should be established for each specific analyte and matrix.



Parameter	Method 1 (LC- MS/MS)[10]	Method 2 (LC- MS/MS)[8]	Notes
Analyte	Morpholine	Morpholine	Representative data for the parent heterocycle.
Matrix	Apple	Citrus Fruits	Data from food matrices often translates to biological samples with proper validation.
Limit of Detection (LOD)	2 μg/kg	0.001 - 0.004 μg/g	Demonstrates high sensitivity of the technique.
Limit of Quantification (LOQ)	5 μg/kg	0.01 μg/g	The lowest concentration that can be reliably quantified.
Linear Range	5 - 300 μg/L	0.01 - 0.2 μg/g	A wide linear range is desirable for PK studies.
Recovery (%)	83 – 108%	84 - 120%	Indicates the efficiency of the extraction process.
Repeatability (RSDr %)	1.1 - 3.67%	Not Reported	Measures precision of the method under the same conditions.
Reproducibility (RSDR %)	1.49 - 4.08%	Not Reported	Measures precision across different days/analysts.

Mechanism of Action: A Conceptual View



Many morpholinium-based drugs exert their therapeutic effects by interacting with specific cellular signaling pathways.[4] For instance, they can act as inhibitors of enzymes like kinases or as modulators of cell surface receptors, thereby interrupting or altering downstream cellular processes.[2][4]

Caption: Generalized signaling pathway for a morpholinium-based drug.

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